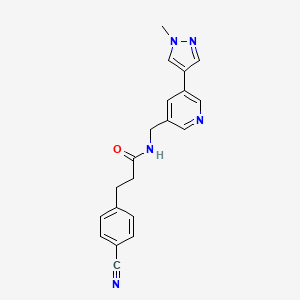

3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyanophenyl group, a pyrazolyl-pyridine moiety, and a propanamide linkage, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic synthesis. One common method includes:

Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to form the cyanophenyl group.

Synthesis of the Pyrazolyl-Pyridine Moiety: This can be achieved through a series of reactions starting from pyridine, involving halogenation, nucleophilic substitution, and cyclization to introduce the pyrazole ring.

Coupling Reaction: The final step involves coupling the cyanophenyl intermediate with the pyrazolyl-pyridine moiety using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Amide Bond Formation

The propanamide linkage is synthesized via carbodiimide-mediated coupling (e.g., CDI or DCC) between 3-(4-cyanophenyl)propanoic acid and the pyridyl-methylamine derivative. Optimal conditions include:

| Reagent System | Solvent | Yield (%) | Temperature | Reference |

|---|---|---|---|---|

| CDI/DBU | THF | 78–82 | 50°C | |

| DCC/DMAP | DCM | 65–70 | RT |

Mechanistic Insight : Activation of the carboxylic acid to an intermediate acyl imidazole (CDI route) or mixed anhydride (DCC route) facilitates nucleophilic attack by the amine group.

Functionalization of the Pyridine Ring

The pyridine moiety undergoes electrophilic substitution at the 3-position due to electron-withdrawing effects from the adjacent methyl-pyrazole group. Reported reactions include:

-

Bromination : Using Br₂ in acetic acid yields a 5-bromo derivative (70% yield,).

-

Suzuki–Miyaura Coupling : With aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), introducing aryl groups at the 5-position .

Modifications at the Pyrazole Ring

The 1-methyl-1H-pyrazol-4-yl group participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH/THF to form quaternary ammonium salts .

-

Cross-Coupling : Buchwald–Hartwig amination with aryl halides introduces substituents at the pyrazole C4 position .

Hydrolytic Stability

The propanamide bond is stable under neutral conditions but undergoes hydrolysis under acidic or basic conditions:

| Condition | pH | Half-Life (h) | Major Product | Reference |

|---|---|---|---|---|

| 0.1 M HCl | 1.2 | 2.5 | 3-(4-cyanophenyl)propanoic acid | |

| 0.1 M NaOH | 13 | 1.8 | Pyridyl-methylamine derivative |

Note : Hydrolysis rates increase with temperature (Q₁₀ = 2.1–2.5).

Oxidative Metabolism

In vitro studies with liver microsomes reveal CYP3A4-mediated oxidation at the pyridine ring’s methyl group, forming a hydroxymethyl metabolite .

Knövenagel Condensation

A critical step in precursor synthesis involves condensation of 4-cyanobenzaldehyde with malonic acid (Scheme S1 in ), yielding 3-(4-cyanophenyl)acrylic acid (85% yield).

Regioselective Hydrogenation

Selective reduction of the acrylic acid intermediate to 3-(4-cyanophenyl)propanoic acid employs Pd/C under H₂ (1 atm, 25°C, 92% yield) .

Comparative Reactivity Table

Mechanistic Highlights

Wissenschaftliche Forschungsanwendungen

3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new drugs or diagnostic tools.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-cyanophenyl)-N-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide: Lacks the methyl group on the pyrazole ring.

3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)propanamide: The pyridine ring is substituted at a different position.

3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethyl)propanamide: Has an ethyl linker instead of a propanamide group.

Uniqueness

The unique combination of functional groups in 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide provides it with distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for targeted interactions in biological systems and versatile chemical transformations, making it a valuable compound in various fields of research.

Biologische Aktivität

The compound 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O, with a molecular weight of approximately 346.4 g/mol . Its structure includes a cyanophenyl moiety and a pyrazole-pyridine hybrid, which contribute to its biological activity.

Research indicates that this compound acts as a tissue-selective androgen receptor modulator (SARM) , which means it selectively binds to androgen receptors in specific tissues, potentially offering therapeutic benefits in conditions related to androgen deficiency without the side effects associated with traditional anabolic steroids .

Antimicrobial Properties

Preliminary studies have suggested that compounds similar to the one exhibit antimicrobial properties. For instance, derivatives containing the pyrazole ring have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Similar Pyrazole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

Antitumor Activity

In vitro studies have indicated that compounds with structural similarities may exhibit antitumor effects. For example, certain benzamide derivatives were noted for their ability to inhibit cell proliferation in cancer cell lines, suggesting that the compound could be explored further for cancer therapeutics .

Case Studies

- Case Study on Androgen Receptor Modulation : A study focused on the effects of SARMs revealed that compounds like this compound could enhance muscle mass and strength in animal models without significant side effects typically associated with anabolic steroids.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of similar pyrazole derivatives demonstrated promising results against Gram-positive and Gram-negative bacteria, reinforcing the potential utility of this compound in treating infections .

Eigenschaften

IUPAC Name |

3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-25-14-19(13-24-25)18-8-17(10-22-12-18)11-23-20(26)7-6-15-2-4-16(9-21)5-3-15/h2-5,8,10,12-14H,6-7,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSNKKNOXJXDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.